molecular formula C22H24N2O3 B11160151 5-hydroxy-7-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one

5-hydroxy-7-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one

Cat. No.: B11160151
M. Wt: 364.4 g/mol
InChI Key: ISXBQVUPLDVENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-7-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a phenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone derivative, while reduction of the chromen-2-one core can produce a dihydrochromen-2-one derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being investigated for therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of 5-hydroxy-7-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-7-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one is unique due to its specific structural features, such as the chromen-2-one core and the combination of hydroxy, methyl, and piperazine groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-hydroxy-7-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-phenylchromen-2-one

InChI

InChI=1S/C22H24N2O3/c1-15-12-19-21(17(13-20(25)27-19)16-6-4-3-5-7-16)22(26)18(15)14-24-10-8-23(2)9-11-24/h3-7,12-13,26H,8-11,14H2,1-2H3

InChI Key

ISXBQVUPLDVENQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CN4CCN(CC4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.